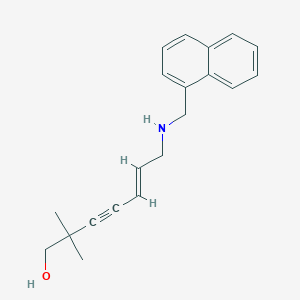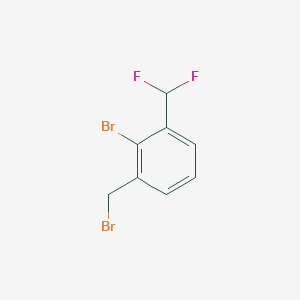
2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene is an organic compound with the molecular formula C8H6Br2F2. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and difluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene typically involves the bromination of 1-(bromomethyl)-3-(difluoromethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of bromine and other reagents, minimizing the risk of side reactions and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activity and can be used in drug discovery.
Medicine: Potential use in the synthesis of medicinal compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene involves its interaction with molecular targets through its reactive bromine and difluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The bromine atoms can act as leaving groups in substitution reactions, while the difluoromethyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(difluoromethyl)benzene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
1-Bromo-2-(difluoromethyl)benzene: Positional isomer with different reactivity and physical properties.
2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene: Positional isomer with similar reactivity but different spatial arrangement.
Uniqueness
2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene is unique due to the presence of both bromomethyl and difluoromethyl groups on the benzene ring
Properties
Molecular Formula |
C8H6Br2F2 |
|---|---|
Molecular Weight |
299.94 g/mol |
IUPAC Name |
2-bromo-1-(bromomethyl)-3-(difluoromethyl)benzene |
InChI |
InChI=1S/C8H6Br2F2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,8H,4H2 |
InChI Key |
QYKUCJDCTSQQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)
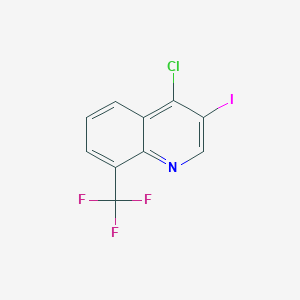
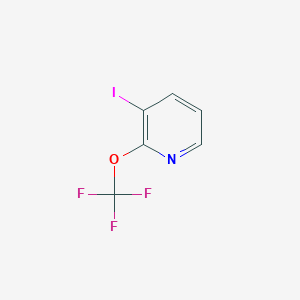
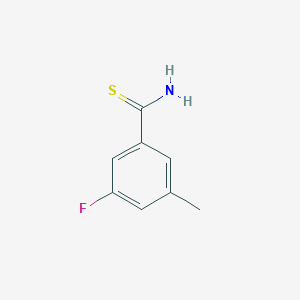
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
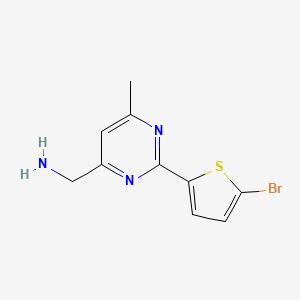
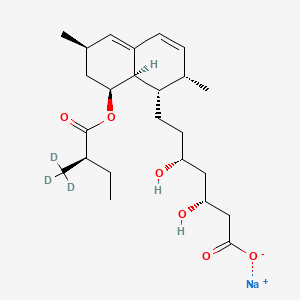
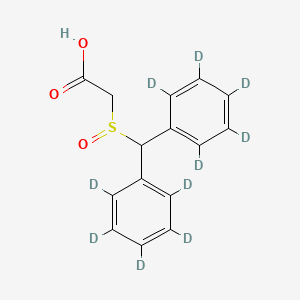
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
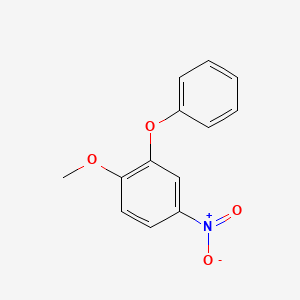
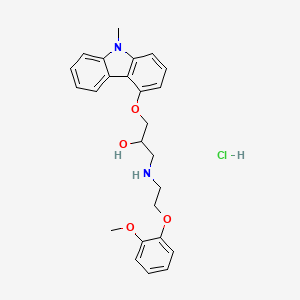
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)

